molecular formula C12H23NO5 B613694 Boc-D-Ser(tBu)-OH.DCHA CAS No. 248921-67-7

Boc-D-Ser(tBu)-OH.DCHA

Cat. No.: B613694
CAS No.: 248921-67-7
M. Wt: 261.31 g/mol
InChI Key: BPYLRGKEIUPMRJ-UHFFFAOYSA-N
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Description

Boc-D-Ser(tBu)-OH.DCHA, also known as tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate dicyclohexylamine, is a derivative of serine. It is commonly used in peptide synthesis and as a building block in organic chemistry. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

Boc-D-Ser(tBu)-OH.DCHA, also known as BOC-D-SER(TBU)-OH DCHA, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with protein targets in the body.

Mode of Action

The exact mode of action of Boc-D-Ser(tBu)-OHAs a serine derivative, it may be involved in protein synthesis or other biochemical processes that involve amino acids .

Biochemical Pathways

Amino acids and their derivatives, like this compound, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Result of Action

The molecular and cellular effects of Boc-D-Ser(tBu)-OHAs a serine derivative, it may play a role in protein synthesis and other biochemical processes involving amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Ser(tBu)-OH.DCHA typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then crystallized and dried under vacuum to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Ser(tBu)-OH.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Boc-D-Ser(tBu)-OH.DCHA has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration (D-configuration) and the presence of both Boc and tert-butyl protecting groups. This combination provides stability and selectivity in chemical reactions, making it a valuable reagent in peptide synthesis and other applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYLRGKEIUPMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318722
Record name boc-d-ser(tbu)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-38-8, 248921-67-7
Record name NSC334309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name boc-d-ser(tbu)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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